N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclopropanecarboxamide
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Overview
Description
N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)CYCLOPROPANECARBOXAMIDE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a tetrahydroquinoline ring system, a propanoyl group, and a cyclopropanecarboxamide moiety. Its intricate molecular architecture makes it a subject of interest in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)CYCLOPROPANECARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of 1,2,3,4-tetrahydroquinoline with propanoyl chloride under basic conditions to form the propanoyl derivative. This intermediate is then reacted with cyclopropanecarboxylic acid chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)CYCLOPROPANECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
- N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-carboxamide
- N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)cyclohexanesulfonamide
Uniqueness
N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)CYCLOPROPANECARBOXAMIDE stands out due to its cyclopropane ring, which imparts unique steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C16H20N2O2 |
---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C16H20N2O2/c1-2-15(19)18-9-3-4-11-7-8-13(10-14(11)18)17-16(20)12-5-6-12/h7-8,10,12H,2-6,9H2,1H3,(H,17,20) |
InChI Key |
LCMTZLCXDKVUPL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3CC3 |
Origin of Product |
United States |
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